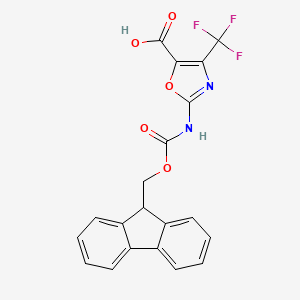
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is an organic compound that features a brominated thiophene ring attached to a dimethylpropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of n-butyllithium to lithiate thiophene, followed by bromination with a suitable brominating agent . The resulting bromothiophene can then be coupled with a dimethylpropanoic acid derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Grignard Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
n-Butyllithium: Used for lithiation of thiophene.
Major Products:
Substituted Thiophenes: Formed through substitution reactions.
Biphenyl Derivatives: Resulting from coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid depends on its specific application. In chemical reactions, the bromine atom on the thiophene ring can act as a leaving group, facilitating nucleophilic substitution or coupling reactions. The dimethylpropanoic acid moiety can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
3-Bromothiophene: A simpler analog without the dimethylpropanoic acid group.
3-(3-Bromothiophen-2-yl)boronic acid: Another brominated thiophene derivative with different functional groups.
Uniqueness: 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is unique due to the presence of both the brominated thiophene ring and the dimethylpropanoic acid moiety, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C9H11BrO2S |
|---|---|
Molekulargewicht |
263.15 g/mol |
IUPAC-Name |
3-(3-bromothiophen-2-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-9(2,8(11)12)5-7-6(10)3-4-13-7/h3-4H,5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
HNOOIKZQTSNXDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C=CS1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B13537917.png)
![4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B13537919.png)


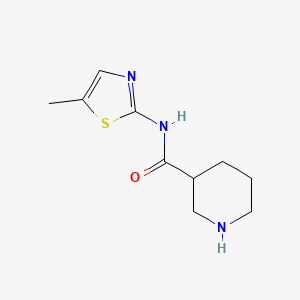
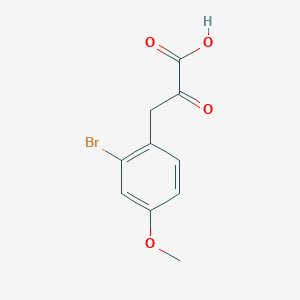

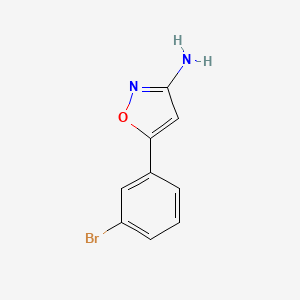
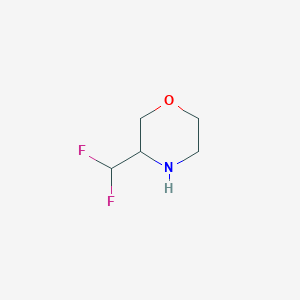


![4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)
